molecular formula C15H11N3O B14662692 3-(4-Azidophenyl)-1-phenylprop-2-en-1-one CAS No. 41657-71-0

3-(4-Azidophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B14662692
CAS No.: 41657-71-0
M. Wt: 249.27 g/mol
InChI Key: UVNIWYMQSYQAIS-UHFFFAOYSA-N
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Description

3-(4-Azidophenyl)-1-phenylprop-2-en-1-one is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a phenylprop-2-en-1-one moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Azidophenyl)-1-phenylprop-2-en-1-one typically involves the reaction of 4-azidobenzaldehyde with acetophenone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the presence of the azido group, which can be potentially explosive.

Mechanism of Action

The mechanism of action of 3-(4-Azidophenyl)-1-phenylprop-2-en-1-one primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. Additionally, the compound can act as a photo-crosslinking agent, where the azido group forms reactive nitrenes upon exposure to UV light, enabling the formation of covalent bonds with nearby molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Azidophenyl)-1-phenylprop-2-en-1-one is unique due to its combination of an azido group with a phenylprop-2-en-1-one moiety. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic organic chemistry. Its ability to form stable triazole rings and act as a photo-crosslinking agent further enhances its utility in various scientific and industrial applications.

Properties

CAS No.

41657-71-0

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

3-(4-azidophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11N3O/c16-18-17-14-9-6-12(7-10-14)8-11-15(19)13-4-2-1-3-5-13/h1-11H

InChI Key

UVNIWYMQSYQAIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

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